molecular formula C11H14Cl2NO6P B14731388 Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methanol CAS No. 6329-50-6

Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methanol

Cat. No.: B14731388
CAS No.: 6329-50-6
M. Wt: 358.11 g/mol
InChI Key: MYEUZBJSSUKJQF-UHFFFAOYSA-N
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Description

Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methanol is an organophosphorus compound characterized by the presence of both chloroethoxy and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methanol typically involves the reaction of 3-nitrobenzaldehyde with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, followed by the substitution of the ethoxy groups with chloroethoxy groups using thionyl chloride. The final product is obtained after purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and distillation to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, bases such as sodium hydroxide.

    Hydrolysis: Water, aqueous acids.

Major Products Formed

    Reduction: 3-aminophenyl derivatives.

    Substitution: Various substituted phosphoric acid esters.

    Hydrolysis: Phosphoric acid derivatives.

Scientific Research Applications

Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methanol has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The chloroethoxy groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of chloroethoxy and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

6329-50-6

Molecular Formula

C11H14Cl2NO6P

Molecular Weight

358.11 g/mol

IUPAC Name

bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methanol

InChI

InChI=1S/C11H14Cl2NO6P/c12-4-6-19-21(18,20-7-5-13)11(15)9-2-1-3-10(8-9)14(16)17/h1-3,8,11,15H,4-7H2

InChI Key

MYEUZBJSSUKJQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(O)P(=O)(OCCCl)OCCCl

Origin of Product

United States

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